4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one

Medicinal Chemistry Scaffold Optimization Lipophilicity

4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one (CAS 790263-56-8) is a heterocyclic small molecule featuring a tetrahydropyrimidin-2-one core with a 4-amino substituent and a sec-butyl group at the N1 position. It is offered as a versatile scaffold for medicinal chemistry and biochemical research, with a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.22 g/mol.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B12342862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCC(C)N1CCC(=N)NC1=O
InChIInChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12)
InChIKeyPYZYLWWXHFRBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one: Procurement-Relevant Chemical Profile


4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one (CAS 790263-56-8) is a heterocyclic small molecule featuring a tetrahydropyrimidin-2-one core with a 4-amino substituent and a sec-butyl group at the N1 position . It is offered as a versatile scaffold for medicinal chemistry and biochemical research, with a molecular formula of C₈H₁₅N₃O and a molecular weight of 169.22 g/mol . Its predicted physicochemical properties include a boiling point of 274.4±23.0 °C, a density of 1.20±0.1 g/cm³, and a pKa of 4.78±0.20 . The compound is commercially available from multiple suppliers with purities typically ≥95% .

Why 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one Cannot Be Simply Replaced by In-Class Analogs


The tetrahydropyrimidin-2-one scaffold is a privileged structure in medicinal chemistry, and the substitution pattern at the N1 position profoundly impacts key drug-like properties such as lipophilicity, solubility, and target binding [1]. In analogous series of HIV protease inhibitors, the replacement of a hexahydrodiazepinone core with a tetrahydropyrimidinone scaffold resulted in measurable improvements in solubility and lipophilicity, demonstrating that seemingly minor structural modifications within this class can lead to significant changes in pharmaceutical profiles [2]. Therefore, an n-butyl or isobutyl analog of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one cannot be assumed to be functionally interchangeable.

Quantitative Differentiation of 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one from Its Closest Analogs


Lipophilicity Modulation: Sec-Butyl vs. n-Butyl Substitution

The sec-butyl group on the target compound introduces a branched alkyl chain, which is predicted to increase lipophilicity (clogP) compared to the n-butyl analog (4-amino-1-butyl-1,2,5,6-tetrahydropyrimidin-2-one, CAS 877-54-3). While experimental clogP values are not available from authoritative databases for these specific compounds, the general principle that branching increases lipophilicity for a given carbon count is well-established in medicinal chemistry [1]. For the n-butyl analog, a similar scaffold, only basic predicted properties are available, lacking a comparative clogP measurement [2].

Medicinal Chemistry Scaffold Optimization Lipophilicity

Scaffold Advantage: Tetrahydropyrimidinone vs. Hexahydro-1,3-diazepin-2-one in HIV Protease Inhibition

In a series of HIV protease inhibitors, the tetrahydropyrimidin-2-one scaffold demonstrated measurable advantages over the previously disclosed hexahydro-1,3-diazepin-2-one series. Specifically, the tetrahydropyrimidinone core was reported to be more unsymmetrical, less crystalline, more soluble, and more lipophilic (mono-ol vs. diol) [1]. While this study did not include the specific sec-butyl compound, it establishes class-level differentiation where the tetrahydropyrimidin-2-one nucleus itself offers a distinct pharmaceutical profile compared to a closely related 7-membered ring analog.

Antiviral Research HIV Protease Scaffold Comparison

Predicted Physicochemical Baseline for Formulation Design

Predicted properties for the target compound include a pKa of 4.78±0.20 and a boiling point of 274.4±23.0 °C . In contrast, for the n-butyl analog (CAS 877-54-3), no predicted pKa or boiling point data is available from comparable authoritative sources [1]. This availability of predicted physicochemical parameters for the sec-butyl derivative provides a tangible starting point for preformulation assessment that is absent for the n-butyl comparator.

Preformulation Physicochemical Properties pKa

High-Value Application Scenarios for 4-Amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one


Scaffold for Lipophilicity-Driven SAR Exploration in CNS Drug Discovery

The branched sec-butyl group on this tetrahydropyrimidin-2-one scaffold is predicted to impart higher lipophilicity than its linear n-butyl counterpart, making it a valuable tool for exploring structure-activity relationships (SAR) where increased membrane permeability or blood-brain barrier penetration is desired . This aligns with the class-level evidence that tetrahydropyrimidinone cores offer improved lipophilicity over other heterocyclic scaffolds [1].

Probe for Investigating Enzyme Inhibition Profiles

Given the established use of tetrahydropyrimidin-2-one derivatives as HIV protease inhibitors, this sec-butyl analog can serve as a key intermediate or probe for investigating the effect of N1-substitution on enzyme inhibition. The scaffold's documented ability to provide better translation of Ki to IC₉₀ for polar P2 groups suggests that the sec-butyl variant may offer distinct inhibition kinetics [1].

Preformulation and Physicochemical Profiling Studies

With predicted pKa and boiling point values readily available, this compound is immediately useful in preformulation studies aimed at salt selection, solubility enhancement, and stability profiling. The absence of similar data for the n-butyl analog makes the sec-butyl derivative a more derisked starting point for these assessments .

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